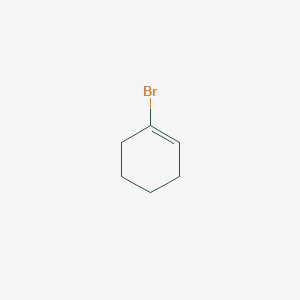

1-Bromo-1-cyclohexene

概要

説明

1-Bromo-1-cyclohexene is an organic compound with the molecular formula C₆H₉Br It is a brominated derivative of cyclohexene, characterized by the presence of a bromine atom attached to the first carbon of the cyclohexene ring

準備方法

1-Bromo-1-cyclohexene can be synthesized through several methods. One common synthetic route involves the bromination of cyclohexene. This reaction typically uses bromine (Br₂) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalytic systems to enhance the reaction rate and yield .

化学反応の分析

1-Bromo-1-cyclohexene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of different substituted cyclohexene derivatives.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclohexadiene.

Addition Reactions: The compound can also participate in addition reactions, such as the addition of hydrogen bromide (HBr) to form 1,2-dibromocyclohexane.

科学的研究の応用

Organic Synthesis

1-Bromo-1-cyclohexene is widely utilized as a building block in organic synthesis. It can be transformed into more complex molecules through various reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles like hydroxide ions or amines, leading to the formation of different substituted cyclohexene derivatives.

- Elimination Reactions : Under basic conditions, it can undergo elimination to yield cyclohexadiene.

- Addition Reactions : It can react with hydrogen bromide to form 1,2-dibromocyclohexane.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its ability to participate in diverse reactions allows researchers to develop new drugs targeting various biological pathways. For instance, its derivatives have been investigated for their potential anti-inflammatory and anticancer properties .

Material Science

The compound also finds applications in material science. Its unique structure contributes to the development of new materials such as polymers and resins. These materials often exhibit enhanced properties due to the incorporation of brominated compounds, which can improve thermal stability and mechanical strength.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing a novel anti-inflammatory drug candidate. The compound acted as a key intermediate allowing for the introduction of various functional groups through nucleophilic substitution reactions. The resulting compounds exhibited significant activity against inflammatory markers in vitro.

Case Study 2: Development of Polymer Materials

Research on polymeric materials highlighted the role of this compound in creating thermally stable resins. By incorporating this compound into polymer chains, scientists achieved improved mechanical properties and resistance to degradation under heat exposure.

作用機序

The mechanism of action of 1-bromo-1-cyclohexene in chemical reactions typically involves the formation of a cyclic bromonium ion intermediate. This intermediate is highly reactive and can undergo nucleophilic attack, leading to various products depending on the reaction conditions and reagents used . The electrophilic nature of the bromine atom makes it a key player in these reactions, facilitating the formation of new bonds and the transformation of the molecule.

類似化合物との比較

1-Bromo-1-cyclohexene can be compared with other brominated cyclohexene derivatives, such as:

1,2-Dibromocyclohexane: Formed by the addition of bromine to cyclohexene, this compound has two bromine atoms attached to adjacent carbons, making it more reactive in certain substitution and elimination reactions.

1-Bromo-2-cyclohexene: This isomer has the bromine atom attached to the second carbon of the cyclohexene ring, leading to different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its specific reactivity patterns and the ability to serve as a versatile intermediate in organic synthesis.

生物活性

1-Bromo-1-cyclohexene, a brominated derivative of cyclohexene, has garnered attention in various fields of chemical research due to its unique structural properties and biological activities. This compound is primarily recognized for its role in organic synthesis and potential medicinal applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CHBr) features a bromine atom attached to a cyclohexene ring, making it a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including substitution, elimination, and addition reactions, which are critical for creating more complex organic compounds .

Target of Action

The primary target of this compound is the unsaturated bonds in organic molecules. The presence of the bromine atom enhances its reactivity towards nucleophiles and facilitates various chemical transformations.

Mode of Action

The bromine atom interacts with unsaturated bonds in organic compounds, leading to bromination reactions. This interaction can significantly alter the chemical properties of the target molecules, making this compound a useful reagent in synthetic chemistry.

Biochemical Pathways

Brominated compounds like this compound are known to participate in biochemical reactions involving unsaturated organic compounds. These reactions can lead to the formation of new chemical entities with distinct biological activities .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines. For instance, studies on related bicyclic δ-halo-γ-lactones derived from cyclohexene have shown significant cytotoxic effects against canine B-cell leukemia cells (GL-1) and chronic leukemia cells (CLB70), with IC values comparable to established chemotherapeutics like etoposide .

| Compound | Cell Line | IC (μg/mL) |

|---|---|---|

| δ-Halo-γ-lactone | GL-1 | 18.43 ± 1.46 |

| δ-Halo-γ-lactone | CLB70 | 11.40 ± 0.40 |

These findings suggest that modifications to the cyclohexene structure can enhance biological activity, indicating potential avenues for further drug development.

Antimicrobial Properties

In addition to its antiproliferative effects, certain derivatives of this compound have demonstrated antimicrobial activity. These compounds showed selectivity towards specific bacterial strains, such as Proteus mirabilis, indicating their potential as antimicrobial agents .

Applications in Organic Synthesis

Organic Synthesis : this compound serves as a critical building block for synthesizing more complex organic molecules. Its reactivity allows for the development of various derivatives that can be tailored for specific applications in medicinal chemistry and material science .

Medicinal Chemistry : The compound is explored as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to new therapeutic agents with enhanced efficacy against diseases .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar brominated compounds:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| 1-Bromo-2-cyclohexene | Isomer | Different reactivity patterns due to bromine position |

| 1,2-Dibromocyclohexane | Dibrominated derivative | Higher reactivity in substitution and elimination reactions |

The differences in structure significantly influence their reactivity and potential applications in synthesis and biological activity.

特性

IUPAC Name |

1-bromocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUMXSSCYUMVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334140 | |

| Record name | 1-Bromo-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044-08-8 | |

| Record name | 1-Bromo-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-1-cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。